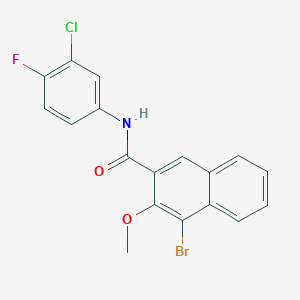
4-bromo-N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide
説明
4-bromo-N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide, also known as BCFN, is a synthetic compound that has been widely used in scientific research. BCFN belongs to the class of naphthalene derivatives and is a potent inhibitor of the protein kinase B (PKB/Akt) pathway. The PKB/Akt pathway is involved in various cellular processes such as cell proliferation, apoptosis, and glucose metabolism. The inhibition of this pathway by BCFN has been shown to have several beneficial effects in various disease models.
作用機序
4-bromo-N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide inhibits the PKB/Akt pathway by binding to the ATP-binding site of the protein kinase. This prevents the phosphorylation of downstream targets of the pathway, leading to a decrease in cell proliferation and an increase in apoptosis. 4-bromo-N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide has also been shown to inhibit the mTOR pathway, which is involved in protein synthesis and cell growth.
Biochemical and Physiological Effects:
The inhibition of the PKB/Akt pathway by 4-bromo-N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide has several biochemical and physiological effects. 4-bromo-N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide has been shown to reduce the levels of glucose and insulin in the blood, which is beneficial in diabetes. 4-bromo-N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide also reduces the levels of inflammatory cytokines and oxidative stress markers, which are associated with various diseases such as cancer and neurodegenerative diseases. 4-bromo-N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide has also been shown to improve mitochondrial function and reduce the accumulation of misfolded proteins, which are associated with neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 4-bromo-N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide in lab experiments is its specificity for the PKB/Akt pathway. 4-bromo-N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide has minimal off-target effects, which makes it a useful tool for studying the role of this pathway in various diseases. However, one of the limitations of using 4-bromo-N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide is its low solubility in water, which can make it difficult to administer in vivo. 4-bromo-N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide also has a short half-life, which can limit its effectiveness in long-term studies.
将来の方向性
There are several future directions for the use of 4-bromo-N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide in scientific research. One direction is the development of more potent and selective inhibitors of the PKB/Akt pathway. Another direction is the investigation of the role of 4-bromo-N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide in other diseases such as cardiovascular diseases and autoimmune diseases. 4-bromo-N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide can also be used in combination with other drugs to enhance their efficacy in treating various diseases. Finally, the development of more effective delivery methods for 4-bromo-N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide can improve its effectiveness in vivo.
科学的研究の応用
4-bromo-N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide has been extensively used in scientific research to investigate the role of the PKB/Akt pathway in various diseases. Some of the diseases that have been studied using 4-bromo-N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide include cancer, diabetes, and neurodegenerative diseases. 4-bromo-N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In diabetes, 4-bromo-N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide has been shown to improve glucose metabolism and reduce insulin resistance. In neurodegenerative diseases such as Alzheimer's and Parkinson's, 4-bromo-N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide has been shown to protect neurons from oxidative stress and improve cognitive function.
特性
IUPAC Name |
4-bromo-N-(3-chloro-4-fluorophenyl)-3-methoxynaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrClFNO2/c1-24-17-13(8-10-4-2-3-5-12(10)16(17)19)18(23)22-11-6-7-15(21)14(20)9-11/h2-9H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COONCJHCPGPXBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1C(=O)NC3=CC(=C(C=C3)F)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-N-3-pyridinylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3501255.png)
![4-({[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}methyl)benzoic acid](/img/structure/B3501265.png)
![N-{[(4,5-dichloro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-(2-methylphenoxy)acetamide](/img/structure/B3501266.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B3501273.png)

![N-(3-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide](/img/structure/B3501300.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-4-(5-chloro-2-methylphenyl)piperazine](/img/structure/B3501310.png)
![2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-3-phenylquinoxaline](/img/structure/B3501319.png)
![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B3501324.png)
![4-{[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]methyl}-6-morpholin-4-yl-1,3,5-triazin-2-amine](/img/structure/B3501327.png)
![N-[({3-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-3-methoxybenzamide](/img/structure/B3501335.png)
![5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B3501340.png)
![2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B3501342.png)
![N-(4-chlorophenyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3501349.png)